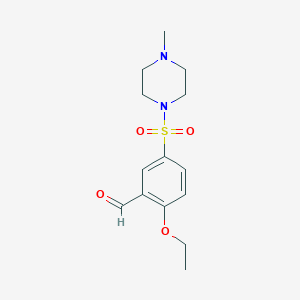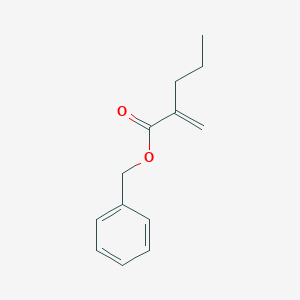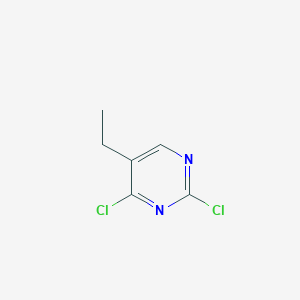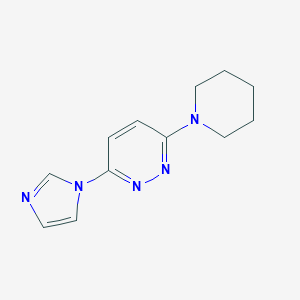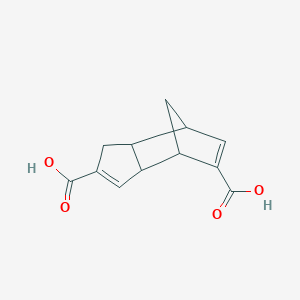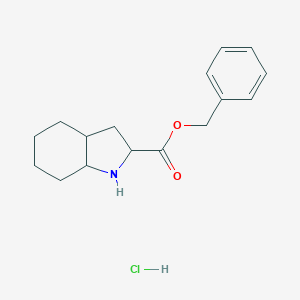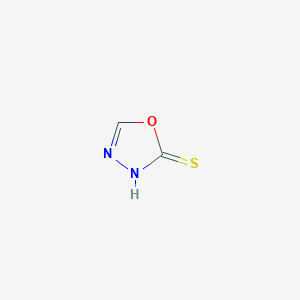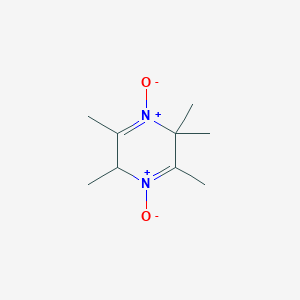
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is an organic compound with the molecular formula C8H14N2O2 It belongs to the class of pyrazine derivatives and is characterized by the presence of five methyl groups and two oxygen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide typically involves the condensation of 2-hydroxyamino-2-methylpropanal oxime with glyoxal, diacetyl, or 1,2-cyclohexanedione in water . Another method involves heating 2-hydroxyamino-2-methylpropanal oxime in a solution of acetone and dilute hydrochloric acid . The reduction of 3-hydroxy- and 3-methoxy-2,3-dihydropyrazine 1,4-dioxides also leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form 1,4-dihydroxy-2,5-piperazinedione.
Reduction: Reduction of the compound leads to the formation of 1,4-dihydroxypiperazines.
Substitution: Bromination of the compound results in the formation of 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide.
Major Products
The major products formed from these reactions include 1,4-dihydroxy-2,5-piperazinedione, 1,4-dihydroxypiperazines, and 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide .
科学研究应用
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-5,6-dimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
- 3-Methoxy-2,3-dihydropyrazine 1,4-dioxide
Uniqueness
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is unique due to its specific substitution pattern and the presence of two oxygen atoms in its structure. This gives it distinct chemical properties and reactivity compared to other pyrazine derivatives .
属性
CAS 编号 |
118176-38-8 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6H,1-5H3 |
InChI 键 |
ZPYYBVBZMIPJLT-UHFFFAOYSA-N |
SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
规范 SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


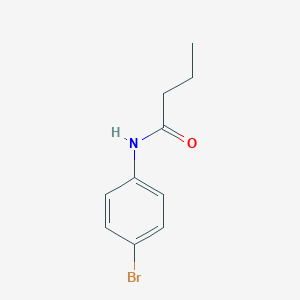
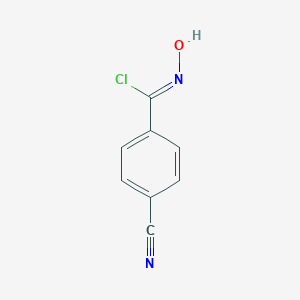

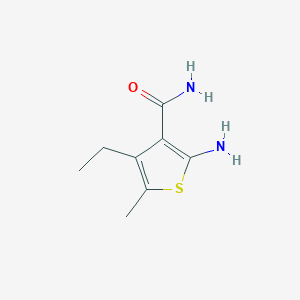
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

